3-Chlorofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWPHWOEUYUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66204-31-7 | |
| Record name | 3-chlorofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chlorofuran 2 Carboxylic Acid and Analogues
Historical Development of Furan (B31954) Carboxylic Acid Synthesis Relevant to Chlorinated Analogues
The journey into the synthesis of furan-based carboxylic acids began in the 18th century. The first documented synthesis of a furan compound was the preparation of 2-furoic acid in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid. wikipedia.org This pioneering work laid the foundation for the broader field of furan chemistry. Subsequently, in 1821, furfural (B47365) was synthesized, which later became a key precursor for 2-furoic acid through oxidation. wikipedia.org
The industrial production of 2-furoic acid has traditionally relied on the Cannizzaro reaction of furfural. wikipedia.org While effective, this method presents challenges in selectivity. Modern approaches have explored biocatalytic routes using microorganisms like Nocardia corallina to achieve higher yields in the oxidation of furfuryl alcohol and furfural to 2-furoic acid. wikipedia.org The development of synthetic methods for the parent furan-2-carboxylic acid was a critical prerequisite for the eventual exploration of its halogenated derivatives, including the chlorinated analogs that are the focus of this article.
Direct Chlorination Approaches to Furan Systems
The direct introduction of a chlorine atom onto the furan ring represents a primary strategy for the synthesis of chlorinated furan derivatives. This approach is governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is a key consideration.
Regioselectivity Considerations in Furan Halogenation
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Halogenation of furan is a vigorous reaction that can lead to polyhalogenated products if not carefully controlled. pharmaguideline.com For furan itself, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. chembk.com
Mechanistic Aspects of Direct Chlorination
The mechanism of direct chlorination of furans follows the general pathway of electrophilic aromatic substitution. chembk.com The chlorine molecule (Cl₂) or another chlorinating agent is polarized or activated to generate an electrophilic chlorine species. This electrophile is then attacked by the π-electrons of the furan ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. The stability of this intermediate dictates the position of substitution. Subsequent loss of a proton from the site of attack restores the aromaticity of the furan ring, yielding the chlorinated product. chembk.com The reaction of furan with chlorine atoms is noted to be even faster than with hydroxyl radicals. researchgate.net
Synthesis via Precursor Modification
An alternative and often more controlled approach to obtaining 3-chlorofuran-2-carboxylic acid involves the modification of a pre-existing furan scaffold that already contains some of the desired functionality.
Hydrolysis of Halogenated Furan-2-carboxylic Acid Esters
A common strategy involves the synthesis of a halogenated furan-2-carboxylic acid ester, followed by hydrolysis to the corresponding carboxylic acid. For instance, a patented procedure describes the synthesis of 5-chlorofuran-2-carboxylic acid through the hydrolysis of its ethyl ester. In this method, ethyl 5-chloro-2-furancarboxylate is treated with aqueous sodium hydroxide (B78521) in ethanol (B145695) at room temperature. After stirring for one hour, the reaction mixture is concentrated, and the residue is dissolved in water. Acidification with hydrochloric acid precipitates the desired 5-chloro-2-furancarboxylic acid.
While this example illustrates the hydrolysis of a 5-chloro substituted ester, the principle is directly applicable to other isomers. The synthesis of ethyl 2-furoate itself can be achieved through the esterification of 2-furoic acid, which is produced by the oxidation of furfural. chemicalbook.com The subsequent chlorination of ethyl 2-furoate would be a potential route to a chlorinated ester precursor. The hydrolysis of such esters can be accomplished under either acidic or basic conditions, with basic hydrolysis (saponification) being generally irreversible and often providing a cleaner reaction. libretexts.orgchemguide.co.uk
Table 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid via Hydrolysis
| Reactant | Reagents | Solvent | Time (hours) | Product | Yield | Reference |
| Ethyl 5-chloro-2-furancarboxylate (8 g) | 1N NaOH (50 ml) | Ethanol (50 ml) | 1 | 5-Chlorofuran-2-carboxylic acid | 5.3 g |
Halogen Exchange Reactions on Furan Carboxylic Acid Scaffolds
Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, can also be a viable method for the synthesis of chlorinated furans from their brominated or iodinated counterparts. While less common for furan systems compared to other aromatics, this approach offers a potential pathway. For instance, the synthesis of 3-bromofuran-2-carboxylic acid has been reported, which could serve as a precursor. chemicalbook.com A subsequent halogen exchange reaction could potentially replace the bromine atom with chlorine.
These exchange reactions on aromatic systems typically require a catalyst, such as a copper salt, and a source of the chloride ion. The success of such a reaction would depend on the relative bond strengths of the C-Br and C-Cl bonds and the specific reaction conditions employed.
Nucleophilic Substitution Reactions in the Furan Series
The furan ring system is electron-rich, which generally makes it more susceptible to electrophilic attack rather than nucleophilic substitution. youtube.com Consequently, nucleophilic substitution on an unsubstituted furan ring is difficult. quimicaorganica.org However, the presence of electron-withdrawing groups on the ring can significantly facilitate these reactions by stabilizing the negative charge of the intermediate Meisenheimer-like complex. quimicaorganica.orgedurev.in In the case of this compound, the carboxylic acid group at the C-2 position acts as such an activating group, making the chlorine atom at the C-3 position susceptible to displacement by nucleophiles.
Furans are generally more reactive towards nucleophilic displacement than pyrroles. edurev.in For instance, 2-halofurans can react with nucleophiles like piperidine, typically at elevated temperatures. edurev.in The presence of a powerful electron-withdrawing group, such as a nitro or carbonyl group, makes these nucleophilic reactions more feasible. thieme-connect.de While direct nucleophilic substitution on the furan ring is challenging, alternative pathways exist. One such strategy involves the in-situ formation of a carbocation, which delocalizes onto the heterocyclic ring, followed by a nucleophilic attack. thieme-connect.de
Detailed research into the nucleophilic substitution of furan sulphonyl chlorides with aniline (B41778) has also been conducted, providing insights into the reactivity of furan derivatives in side-chain substitutions. researchgate.net
Table 1: Examples of Nucleophilic Substitution on Furan Derivatives
| Furan Substrate | Nucleophile | Conditions | Product Type |
| 2-Chlorofuran | Piperidine | 200°C | 2-(Piperidin-1-yl)furan |
| Furan with Electron-Withdrawing Group (EWG) | Various Nucleophiles | Varies | Substituted Furan |
| 2-(Chloromethyl)furan | Various Nucleophiles | Varies (e.g., Lewis acid catalysis) | 5-Substituted-2-methylfuran |
Multi-component Reactions Incorporating Furan Carboxylic Acid Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Furan carboxylic acids, particularly the biomass-derived 2,5-furandicarboxylic acid (FDCA), have emerged as valuable building blocks in MCRs for polymer synthesis. acs.org
One prominent example is the use of FDCA in Ugi four-component polymerizations. In a study, FDCA was successfully used alongside a diamine, a diisocyanide, and a dialdehyde (B1249045) to produce polyamides. acs.org This demonstrates the potential for creating novel polymers from renewable resources. The optimization of such reactions often involves screening different solvents and reactant concentrations to achieve high molecular weight polymers. acs.org
Another approach involves a three-component coupling of benzyl (B1604629) halides, isocyanides, and α-hydroxy C–H acids to synthesize fused furan derivatives. thieme-connect.com This reaction proceeds via an initial Kornblum oxidation of the benzyl halide to an aldehyde, which then participates in the MCR, leading to the rapid assembly of complex structures like furochromenes and furopyrans in high yields. thieme-connect.com
Table 2: Multi-component Reactions with Furan Scaffolds
| Reaction Type | Furan Component | Other Components | Product |
| Ugi Polymerization | 2,5-Furandicarboxylic acid (FDCA) | Diamine, Diisocyanide, Dialdehyde | Polyamide |
| Fused Furan Synthesis | α-Hydroxy C–H acid (forms furan ring) | Benzyl Halide, Isocyanide | Furochromenes, Furopyrans |
Advanced Synthetic Strategies for Complex this compound Derivatives
The development of advanced synthetic methods is crucial for accessing complex molecules derived from a this compound scaffold. These strategies often rely on catalytic systems to achieve high efficiency and selectivity in functionalizing the furan core.
Catalytic Methods for Furan Functionalization
The inherent sensitivity of the furan ring to acids and high temperatures can limit the use of classical C-H functionalization methods. nih.govresearchgate.net This has spurred the development of new catalytic approaches that operate under milder conditions.
Transition-metal catalysis is a powerful tool for furan functionalization. Palladium-catalyzed cross-coupling reactions, for example, enable the direct arylation of furan derivatives with aryl halides. acs.org Systems combining a palladium source with specialized phosphine (B1218219) ligands have been shown to be highly effective, promoting the reaction with good yields and tolerating a wide range of functional groups, even at very low catalyst loadings. acs.org Gold catalysts have also been employed for various transformations, including hydroarylation and heteroatom nucleophilic additions to unsaturated bonds, which can form furan rings. wikipedia.org
Furthermore, catalytic intramolecular Wittig reactions provide an efficient route to highly functionalized furans. acs.org This protocol can be achieved with catalytic amounts of phosphine and a base, using a silyl (B83357) chloride to activate the phosphine oxide in the catalytic cycle. acs.org Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls represents another direct approach to constructing polysubstituted furans with complete regioselectivity and a high tolerance for various functional groups. nih.gov
Table 3: Catalytic Systems for Furan Functionalization
| Catalytic System | Reaction Type | Substrates | Key Features |
| Palladium / Tetraphosphine ligand | Direct Arylation (C-H Functionalization) | Furan derivatives, Aryl bromides | Low catalyst loadings, broad functional group tolerance. acs.org |
| Gold (e.g., IPrAuNTf2, AuCl3) | Cycloaddition, Hydroarylation | Alkynes, Furans | Mild conditions, formation of complex heterocycles. wikipedia.orgresearchgate.net |
| Phosphine / Triethylamine / Silyl chloride | Intramolecular Wittig Reaction | Michael acceptors, Acyl chlorides | Catalytic use of phosphine, mild conditions. acs.org |
| Cobalt(II) / Chiral Porphyrin ligand | Radical Cyclization | Terminal alkynes, α-Diazocarbonyls | Complete regioselectivity, high functional group tolerance. nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral molecules containing a furan or a related tetrahydrofuran (B95107) ring is of significant interest in medicinal chemistry and natural product synthesis. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer.
One major area of research is the stereoselective synthesis of substituted tetrahydrofurans, which are common structural motifs in many biologically active compounds. google.com Methods have been developed that involve the reaction of protected β-hydroxy aldehydes and ketones with diazo esters, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), to produce substituted tetrahydrofurans with varying degrees of diastereoselectivity. google.com
For furan derivatives themselves, achieving stereoselectivity can be challenging. However, catalytic asymmetric reactions offer a powerful solution. For instance, the Feist-Benary reaction, which classically involves reacting a halocarbonyl compound with a 1,3-dicarbonyl compound, can be rendered enantioselective. By using a cinchona-based catalyst, it is possible to synthesize hydroxydihydrofurans with a degree of stereocontrol. researchgate.net Similarly, catalytic cycloaddition reactions using furan-based intermediates can be used to assemble complex, fused architectures. Gold-catalyzed [4+2]-cycloadditions have been developed that proceed with high yields, and by using chiral ligands, these reactions can potentially be made enantioselective. researchgate.net The construction of chiral furan-fused eight-membered lactams has also been demonstrated, showcasing the ability to create complex, stereodefined polycyclic systems from furan precursors. researchgate.net
While specific examples for the direct stereoselective functionalization of this compound are not prevalent, these established principles of asymmetric catalysis and the use of chiral auxiliaries or starting materials form the foundation for developing such advanced synthetic routes.
Chemical Reactivity and Reaction Mechanisms of 3 Chlorofuran 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a focal point for a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.compressbooks.publibretexts.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgkhanacademy.org Subsequently, a leaving group is expelled, regenerating the carbonyl double bond. masterorganicchemistry.comlibretexts.orgkhanacademy.org For carboxylic acids, the hydroxyl group is a poor leaving group, often necessitating activation to facilitate substitution. libretexts.orglibretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > thioesters > esters > amides, which is inversely related to the basicity of the leaving group. pressbooks.publibretexts.org
Esterification Processes and their Catalysis
The conversion of 3-chlorofuran-2-carboxylic acid to its corresponding esters is a key transformation. This can be achieved through various methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ucalgary.calibretexts.org The equilibrium nature of the Fischer esterification often requires the use of excess alcohol or the removal of water to drive the reaction to completion. ucalgary.ca The reactivity of the alcohol in this process follows the order: primary > secondary > tertiary. ucalgary.ca
Alternative esterification methods include reaction with alkyl halides after converting the carboxylic acid to its more nucleophilic carboxylate salt, or the use of diazomethane (B1218177) for the preparation of methyl esters. msu.edu For instance, 5-chloro-2-furancarboxylic acid ethyl ester has been synthesized and subsequently hydrolyzed to the carboxylic acid using sodium hydroxide (B78521) in ethanol (B145695).
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| o-Bromobenzoic acid | 1-Propanol | HCl | Propyl o-bromobenzoate |
| Acetic acid | Ethanol | H₂SO₄ (reflux) | Ethyl acetate |
| Carboxylic acid | Diazomethane (CH₂N₂) | Ether | Methyl ester |
Amidation Reactions and Coupling Reagents (e.g., Carbodiimides)
The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, coupling reagents are employed to activate the carboxylic acid. nih.gov Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. libretexts.orglibretexts.orgwikipedia.org
The mechanism of carbodiimide-mediated amide formation involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate. youtube.comwikipedia.org This intermediate is a highly activated form of the carboxylic acid with a good leaving group. Subsequent nucleophilic attack by an amine on the carbonyl carbon of the O-acylisourea leads to the formation of the desired amide and a urea (B33335) byproduct. youtube.comwikipedia.org Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to increase reaction yields and suppress side reactions. wikipedia.org
Recently, methods involving the in-situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) have been developed for the amidation of various carboxylic acids with primary and secondary amines, offering a mild and efficient alternative. nih.gov
Formation of Acid Halides and Anhydrides
Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives and serve as valuable intermediates in organic synthesis. libretexts.org They are typically synthesized by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.orglibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is a much better leaving group. A subsequent attack by a chloride ion yields the acid chloride. libretexts.orglibretexts.org Other reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can also be used. google.com For example, 3,4,5-trichlorothiophene-2-carboxylic acid can be converted to its acid chloride using thionyl chloride in 1,2-dichloroethane. chemicalbook.com
Acid anhydrides can be formed from the corresponding carboxylic acids, though this often requires strong heating. msu.edu They can also be synthesized by reacting an acid chloride with a carboxylate salt. masterorganicchemistry.com
Salt Formation and Proton Transfer Equilibria
As acids, carboxylic acids readily react with bases to form carboxylate salts. msu.edulibretexts.org this compound will react with aqueous solutions of alkali metal hydroxides (e.g., NaOH), carbonates (e.g., Na₂CO₃), and bicarbonates (e.g., NaHCO₃) to form the corresponding 3-chlorofuran-2-carboxylate salt. libretexts.org These salts are typically ionic in nature and often exhibit greater water solubility than the parent carboxylic acid. msu.edu The reaction with bicarbonates is often accompanied by the evolution of carbon dioxide gas. libretexts.org This acid-base reactivity is a fundamental property that influences its handling and reactivity in various chemical environments.
Reactivity of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system. youtube.com The oxygen heteroatom donates electron density to the ring, making it more reactive towards electrophilic substitution than benzene (B151609). youtube.comnumberanalytics.com Generally, electrophilic attack occurs preferentially at the C5 position, which is para to the oxygen and activated by it. However, the presence of the electron-withdrawing carboxylic acid group at C2 and the chloro group at C3 will influence the regioselectivity of such reactions.
Furan itself is highly reactive and can undergo reactions like nitration, bromination, and Friedel-Crafts acylation. youtube.comnumberanalytics.com It can also act as a diene in Diels-Alder reactions. youtube.comnumberanalytics.com The aromaticity of furan is less than that of thiophene (B33073) and pyrrole, which can sometimes lead to addition reactions rather than substitution. uomustansiriyah.edu.iqslideshare.net The specific reactivity of the furan ring in this compound would be a balance between the activating effect of the oxygen atom and the deactivating and directing effects of the chloro and carboxyl substituents.
Electrophilic Aromatic Substitution on Halogenated Furans
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including furans. wikipedia.org The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Furans react more readily than benzene in these reactions. chemicalbook.compearson.com Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. wikipedia.orgpharmaguideline.com While furan itself reacts vigorously with halogens like chlorine and bromine, milder conditions are necessary to achieve mono-substitution. pharmaguideline.com
Influence of Chlorine and Carboxylic Acid Substituents on Regioselectivity
In this compound, the two available positions for electrophilic attack are C-4 and C-5. The regiochemical outcome of the substitution is determined by the combined electronic effects of the existing substituents.
Carboxylic Acid Group (-COOH) at C-2: This group is strongly electron-withdrawing and deactivating towards electrophilic substitution. It deactivates all positions on the ring, but particularly the ortho (C-3) and para (C-5) positions. Its primary directing influence would be towards the meta position (C-4).
Chlorine Atom (-Cl) at C-3: Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect. wikipedia.org However, they are ortho-, para-directors. For the chlorine at C-3, the ortho positions are C-2 and C-4, and the para position is C-5.
The directing effects of the two substituents are therefore in partial opposition. The carboxylic acid group deactivates the C-5 position more strongly than the C-4 position. The chlorine atom directs incoming electrophiles to both C-4 and C-5. The interplay of these effects makes predicting the exact regioselectivity complex, often resulting in a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |
| -COOH | C-2 | Electron-Withdrawing | Deactivating | Meta (to C-4) |
| -Cl | C-3 | Electron-Withdrawing (Inductive) Electron-Donating (Resonance) | Deactivating | Ortho, Para (to C-4, C-5) |
Nucleophilic Aromatic Substitution on the Furan Ring (if applicable to 3-Chloro)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orgpharmdguru.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
For this compound, an SNAr reaction is conceptually applicable. The chlorine atom at C-3 can act as a leaving group. The reaction is significantly promoted by the presence of the strongly electron-withdrawing carboxylic acid group at the adjacent C-2 position. This group helps to stabilize the intermediate carbanion formed when a nucleophile attacks the C-3 carbon. Halofurans that are substituted with electron-withdrawing groups, such as a carboxy group, are noted to be more reactive towards nucleophiles. pharmaguideline.com Therefore, the chlorine atom in this compound is expected to be susceptible to displacement by various nucleophiles (e.g., alkoxides, amines) under suitable conditions.
Ring-Opening Reactions and Subsequent Transformations
The furan ring, having a lower resonance energy compared to benzene, can undergo ring-opening reactions under certain conditions. chemicalbook.com Oxidation of furans, for instance with reagents like sodium hypochlorite (B82951) or hydrogen peroxide, can lead to the cleavage of the ring. pharmaguideline.com The presence of an electron-withdrawing substituent can provide some stability against acid-catalyzed polymerization and ring-opening reactions. pharmaguideline.com Conversely, specific reagents like sodium chlorite (B76162) have been used to oxidize furans into γ-hydroxybutenolides. researchgate.net In the case of this compound, oxidative conditions could potentially lead to ring-opened dicarboxylic acid derivatives or other complex products, depending on the specific oxidant and reaction environment.
Role of the Chlorine Substituent in Chemical Transformations
The chlorine atom at the C-3 position plays a pivotal role in the reactivity of this compound, influencing both the reactivity of the furan ring and serving as a functional handle for further transformations.
Activation/Deactivation Effects on Ring Reactivity
As discussed, the chlorine substituent acts as a deactivating group in electrophilic aromatic substitution reactions. This deactivation stems from its high electronegativity, which withdraws electron density from the furan ring through the sigma bonds (inductive effect). While it can donate a lone pair of electrons through resonance, this effect is weaker than the inductive withdrawal for halogens. Consequently, the furan ring in this compound is significantly less reactive towards electrophiles than the parent furan molecule. This effect is compounded by the strong deactivating nature of the C-2 carboxylic acid group.
Participation in Cross-Coupling Reactions (Conceptual, by analogy with other halogens)
The chlorine atom serves as a potential site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides in reactions like the Suzuki-Miyaura coupling, they can participate under appropriate catalytic conditions. mdpi.com
Conceptually, the chlorine atom in this compound could be coupled with various partners:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base could form a C-C bond, attaching a new aryl or vinyl group at the C-3 position. nih.govprinceton.edu
Other Cross-Couplings: Analogous reactions like Stille coupling (with organostannanes), Heck coupling (with alkenes), or Buchwald-Hartwig amination (with amines) are also conceivable, allowing for the introduction of a wide range of functional groups at the C-3 position.
The feasibility and efficiency of these reactions would depend heavily on the choice of catalyst, ligands, and reaction conditions optimized for the less reactive C-Cl bond.
Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Aryl Halide (Ar-X) | Bond | Relative Reactivity |
| Ar-I | C-I | Highest |
| Ar-Br | C-Br | High |
| Ar-Cl | C-Cl | Moderate |
| Ar-F | C-F | Lowest |
Mechanistic Investigations of Specific Reactions Involving this compound
Detailed mechanistic investigations specifically focused on this compound are not extensively documented in publicly available literature. However, a comprehensive understanding of its probable reaction mechanisms can be extrapolated from the well-established reactivity of carboxylic acids and halogenated aromatic compounds. pressbooks.publibretexts.orgmedlifemastery.com The primary reactions anticipated for this molecule are nucleophilic acyl substitution at the carboxyl group and reactions involving the furan ring, such as electrophilic substitution or ring-opening, influenced by the chloro substituent.
Nucleophilic Acyl Substitution:
The carboxylic acid functional group is a primary site for chemical reactions, most notably nucleophilic acyl substitution. pressbooks.publibretexts.orgmedlifemastery.com These reactions proceed through a characteristic addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com Subsequently, the leaving group (in this case, a hydroxyl group, which is a poor leaving group) is eliminated to regenerate the carbonyl double bond. pressbooks.pub To facilitate this, the reaction often requires activation of the carboxyl group.
For instance, the conversion of this compound to its corresponding acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂). libretexts.org The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, which ultimately transforms the hydroxyl into a much better leaving group, a chlorosulfite group. libretexts.org A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org
Similarly, Fischer esterification, the reaction with an alcohol under acidic conditions, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.orgopenstax.org
The general reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. pressbooks.pub More reactive derivatives can be converted to less reactive ones. pressbooks.pub
Table 1: General Reactivity of Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride | RCOO⁻ | High |
| Ester | RO⁻ | Moderate |
| Carboxylic Acid | OH⁻ | Low |
| Amide | NH₂⁻ | Lowest |
This table illustrates the general trend in reactivity for nucleophilic acyl substitution.
Decarboxylation:
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. libretexts.orgyoutube.comorganicchemistrytutor.commasterorganicchemistry.comyoutube.com While simple carboxylic acids are generally stable to heat, the presence of certain functional groups can facilitate this process. libretexts.org For furan-2-carboxylic acids, decarboxylation can be promoted by heating, often in the presence of a catalyst. The stability of the resulting carbanion or the transition state leading to it is a crucial factor. The electron-withdrawing nature of the chloro group at the 3-position may influence the ease of decarboxylation, although specific studies on this effect for this compound are not readily found.
Reactions of the Furan Ring:
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the ring towards electrophilic substitution. Furthermore, furan rings can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids. mdpi.com Mechanistic studies on the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of superacids like triflic acid have shown that the furan ring can be protonated, leading to the formation of highly reactive electrophilic species. nih.gov While not directly studying this compound, this suggests that under strongly acidic conditions, the furan ring of the title compound could also participate in complex rearrangements or ring-opening mechanisms.
Derivatization and Advanced Applications in Synthetic Organic Chemistry
3-Chlorofuran-2-carboxylic Acid as a Versatile Building Block
Substituted heterocyclic compounds are foundational to the development of new chemical entities, particularly in the fields of medicinal and materials chemistry. uou.ac.in this compound serves as a valuable bifunctional building block. The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives, while the chloro-substituted furan (B31954) ring can participate in various coupling reactions or act as a stable core for further functionalization.
The creation of new heterocyclic frameworks is a cornerstone of drug discovery and materials science. uou.ac.in While direct examples of complex heterocycle synthesis starting from this compound are not extensively detailed in current literature, its structure presents clear potential. A common strategy involves the conversion of the carboxylic acid to an amide, followed by intramolecular cyclization reactions. For instance, reaction with a binucleophilic agent could lead to the formation of fused heterocyclic systems, a common tactic in synthetic chemistry. chemmethod.com The furan ring itself, being an aromatic heterocycle, provides a stable scaffold upon which these new rings can be constructed. uou.ac.inpharmdbm.com
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. mdpi.commdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. mdpi.com
This compound is an ideal candidate for use as the acidic component in well-known MCRs such as the Ugi and Passerini reactions. mdpi.com
Passerini Reaction: In a hypothetical Passerini reaction, this compound could react with an aldehyde and an isocyanide to yield an α-acyloxy carboxamide, incorporating the 3-chlorofuran-2-carbonyl moiety. mdpi.com
Ugi Reaction: Similarly, in an Ugi four-component reaction, it could be combined with an amine, an aldehyde (or ketone), and an isocyanide to produce a complex α-acetamido carboxamide derivative. mdpi.com
The ability to participate in such reactions highlights the potential of this compound to serve as a key input for diversity-oriented synthesis libraries.
Preparation of Functionalized Derivatives for Research Purposes
The carboxylic acid group is readily transformed into a variety of other functional groups, enabling the synthesis of a wide array of derivatives for specific research applications. libretexts.org
Esterification is a fundamental transformation of carboxylic acids. The synthesis of this compound esters can be achieved through several standard methods, such as Fischer esterification with an alcohol under acidic catalysis or by reacting the corresponding acid chloride with an alcohol. nih.gov
Ester derivatives are valuable for several reasons:
Pro-drugs: They can be used to mask the polar carboxylic acid group, potentially improving a molecule's cell permeability.
Synthetic Intermediates: Esters can be more suitable for certain reactions than the parent carboxylic acid. For example, the hydrolysis of an ester is a common method for the controlled release of a carboxylic acid.
Fine-Tuning Properties: The conversion to an ester allows for the systematic modification of a molecule's physicochemical properties, such as solubility and volatility. nih.gov
A study on related benzofuran-2-carboxylic esters demonstrated their potential as inhibitors of ischemic cell death, underscoring the value of this class of derivatives in biological screening. nih.gov
The formation of amides is a crucial step in many medicinal chemistry programs. nih.gov Amide derivatives of this compound can be synthesized by coupling the acid with a primary or secondary amine, often using a coupling agent or via the more reactive acid chloride intermediate.
These amide derivatives are particularly important for Structure-Activity Relationship (SAR) studies, which aim to correlate changes in a molecule's structure with its biological activity. By synthesizing a library of amides with diverse amine components, researchers can probe the specific interactions between the molecule and its biological target.
While specific SAR studies on amides of this compound are not prominent, extensive research on analogous 5-chlorobenzofuran-2-carboxamides has shown that modification of the amide group significantly impacts antiproliferative activity against cancer cell lines. nih.gov This suggests that a similar exploration of this compound amides could be a fruitful area for discovering new bioactive compounds.
To facilitate the synthesis of esters and amides, carboxylic acids are often converted into more reactive intermediates, primarily acid chlorides and acid anhydrides. libretexts.org
3-Chlorofuran-2-carbonyl chloride , the acid chloride, can be readily prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uklibretexts.org Thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification. chemguide.co.uklibretexts.org This acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with alcohols and amines to form the corresponding esters and amides, often under milder conditions than the parent acid. libretexts.org
3-Chlorofuran-2-carboxylic anhydride , the corresponding acid anhydride, can be synthesized by reacting the acid chloride with a salt of the carboxylic acid. These anhydrides are also potent acylating agents, serving a similar role to acid chlorides as activated intermediates in the synthesis of other derivatives.
Isotopic Labeling Studies and Applications
Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction, a metabolic pathway, or a complex biological system. This is achieved by replacing one or more atoms in the molecule with their isotope. Isotopes are variants of a particular chemical element which differ in neutron number. For instance, carbon-12 (¹²C), the most common form of carbon, has 6 neutrons, while its stable isotope, carbon-13 (¹³C), has 7 neutrons, and its radioactive isotope, carbon-14 (B1195169) (¹⁴C), has 8 neutrons. This difference in mass, and in the case of radioisotopes, their radioactive decay, allows scientists to detect and trace the labeled molecule. wikipedia.org
In the context of drug discovery and development, isotopic labeling is indispensable. researchgate.netnih.gov It is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which determine the fate of a drug candidate in an organism. nih.govpharmaron.com By labeling a drug molecule, researchers can follow its metabolic pathways, identify its metabolites, and understand its pharmacokinetic profile. researchgate.net
Carbon Isotope Incorporation into this compound and its Derivatives
The strategic incorporation of carbon isotopes, such as the stable isotope ¹³C or the radioactive isotope ¹⁴C, into the molecular framework of this compound is of significant interest for mechanistic and metabolic studies. The position of the isotopic label is critical and is chosen to be in a metabolically stable part of the molecule to ensure that the label is not lost during metabolic processes. pharmaron.com
Hypothetical Synthetic Approach for [carbonyl-¹⁴C]-3-Chlorofuran-2-carboxylic Acid:
A plausible route to introduce a ¹⁴C label at the carboxylic acid position of this compound would involve the carboxylation of a suitable organometallic precursor of the 3-chlorofuran (B3190982) ring with [¹⁴C]CO₂. This general approach is a widely used method for the synthesis of ¹⁴C-labeled carboxylic acids. imist.ma
The following data table illustrates the hypothetical inputs and expected outputs for such a synthesis, based on typical results reported in the literature for similar labeling reactions.
| Starting Material | Labeled Reagent | Key Reaction Step | Product | Isotopic Purity | Radiochemical Yield |
| 2-Lithio-3-chlorofuran | [¹⁴C]CO₂ | Carboxylation | [carbonyl-¹⁴C]-3-Chlorofuran-2-carboxylic acid | >98% | 60-70% |
Table 1: Hypothetical Data for the Synthesis of [carbonyl-¹⁴C]-3-Chlorofuran-2-carboxylic Acid
Hypothetical Synthetic Approach for [¹³C]-labeled this compound:
For the synthesis of a stable isotope-labeled version, such as with ¹³C, a common strategy involves building the furan ring from ¹³C-labeled precursors. This approach provides a molecule with a higher number of labeled atoms, which can be advantageous for certain analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org
The table below outlines a hypothetical multi-step synthesis to produce this compound with a fully ¹³C-labeled furan ring, drawing on established methods for constructing furan rings from smaller labeled fragments.
| Labeled Precursors | Key Synthetic Intermediates | Final Product | Overall Yield |
| [¹³C₂]-Acetylene, [¹³C]-Glyoxal | [¹³C₄]-Furan | [¹³C₄]-3-Chlorofuran-2-carboxylic acid | 20-30% |
Table 2: Hypothetical Multi-step Synthesis of [¹³C₄]-3-Chlorofuran-2-carboxylic Acid
The resulting isotopically labeled this compound and its derivatives are invaluable tools. They can be used as internal standards for quantitative bioanalysis, enabling the accurate measurement of drug concentrations in biological samples. nih.gov Furthermore, they are essential for elucidating metabolic pathways and understanding the disposition of drugs, which are critical aspects of drug development. researchgate.netnih.gov
Computational and Theoretical Studies
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 3-chlorofuran-2-carboxylic acid is significantly influenced by the interplay of its constituent functional groups: the furan (B31954) ring, the chlorine substituent, and the carboxylic acid group. Molecular orbital theory provides a framework for understanding how these components affect the molecule's reactivity and properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's chemical behavior. For carboxylic acids in general, the HOMO is primarily composed of p-orbitals from the carboxyl group, with significant density on the carbonyl oxygen. quora.com This is due to oxygen's higher electronegativity compared to carbon, which polarizes the C=O bond. quora.com The LUMO, conversely, is largely centered on the pz orbital of the carbonyl carbon. quora.com This distribution makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack, while the oxygen atoms are prone to electrophilic attack. quora.com
The substituents on the furan ring, namely the chlorine atom and the carboxylic acid group, exert both inductive and resonance effects that modulate the electron density distribution within the molecule. libretexts.orgpressbooks.pub
Inductive Effects : The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). chemistrysteps.com This effect is transmitted through the sigma bonds, pulling electron density away from the furan ring and the carboxylic acid group. libretexts.orgchemistrysteps.com This electron withdrawal increases the acidity of the carboxylic acid compared to its unsubstituted counterpart. chemistrysteps.comlibretexts.org The proximity of the chlorine atom to the carboxylic acid group enhances this effect. chemistrysteps.com The carboxylic acid group itself is also electron-withdrawing. pressbooks.pub
Resonance Effects : The chlorine atom, possessing lone pairs of electrons, can also exhibit a +R effect, donating electron density to the furan ring's π-system. pressbooks.pub However, for halogens, the inductive effect typically outweighs the resonance effect. libretexts.org The furan ring's oxygen atom also participates in resonance, donating its lone pair electrons to the ring. The carboxylic acid group has an electron-withdrawing resonance effect (-R) due to the carbonyl group. pressbooks.pub The π electrons from the furan ring can be delocalized towards the carbonyl group. pressbooks.pub
The carbonyl group (C=O) in the carboxylic acid moiety is inherently polar due to the higher electronegativity of oxygen compared to carbon. libretexts.orglibretexts.org This results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the carbonyl oxygen. libretexts.orglibretexts.org This charge separation is a defining feature of carbonyl compounds and renders the carbonyl carbon an electrophilic center, meaning it is susceptible to attack by electron-rich species (nucleophiles). libretexts.orglibretexts.org
The presence of the electron-withdrawing chlorine atom at the 3-position of the furan ring further influences the electrophilicity of the carbonyl carbon. Through its inductive effect, the chlorine atom pulls electron density away from the furan ring and, consequently, from the attached carboxylic acid group. This withdrawal of electron density would be expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. However, some studies on substituted carbonyl compounds have suggested that electron-withdrawing substituents can sometimes decrease the electrophilicity of the carbonyl carbon while destabilizing the ground state of the molecule, which in turn increases its reactivity. nih.gov
The resonance delocalization within the carboxylate group, formed upon deprotonation, stabilizes the negative charge by distributing it over both oxygen atoms. libretexts.org This resonance stabilization is a primary reason for the acidity of carboxylic acids. libretexts.orglibretexts.org
Conformational Analysis and Energy Minima
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. lumenlearning.comlibretexts.org For this compound, key rotational degrees of freedom exist around the C2-C(O) bond connecting the furan ring to the carboxylic acid group, and the C(O)-OH bond within the carboxylic acid group.
The rotation around the C(O)-OH bond in carboxylic acids generally leads to two main planar conformations: syn and anti. nih.gov In the syn conformation, the O=C-O-H dihedral angle is approximately 0°, while in the anti conformation, it is about 180°. nih.gov The syn conformation is often found to be more stable in the gas phase, potentially due to intramolecular interactions. nih.gov However, in aqueous solution, the anti conformation can be favored due to more effective stabilizing interactions with solvent molecules. nih.gov
For this compound, the rotation of the entire carboxylic acid group relative to the furan ring will also have distinct energy minima and maxima. The most stable conformers will seek to minimize steric hindrance between the substituents on the furan ring (the chlorine atom at C3 and the furan oxygen) and the atoms of the carboxylic acid group. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformations of the molecule. researchgate.net
Reaction Mechanism Predictions using Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. pku.edu.cnresearchgate.net For this compound, DFT can be employed to model various potential reactions, such as cycloadditions, substitutions, or reactions involving the carboxylic acid group.
For instance, in studying the reactivity of furan derivatives in cycloaddition reactions, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. pku.edu.cn This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed mechanism. pku.edu.cn Different mechanistic possibilities, such as concerted versus stepwise pathways, can be compared to predict the most likely course of the reaction. pku.edu.cn
In the context of reactions involving substituted furans, DFT studies have been used to understand the role of substituents in directing the regioselectivity and stereoselectivity of the reaction. researchgate.net For this compound, DFT could predict how the electronic effects of the chlorine and carboxylic acid groups influence the reactivity of the furan ring towards various electrophiles and nucleophiles. For example, DFT calculations on similar furan-containing molecules have shown that protonation can lead to reactive cationic intermediates that drive subsequent reactions. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions (if applicable for non-clinical targets)
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dovepress.comnih.gov This method is particularly useful for investigating intermolecular interactions between a molecule of interest and its environment, such as a solvent or another molecule. dovepress.com
For this compound, MD simulations could be employed to understand its behavior in different solvents. For example, simulations in water could reveal the specific hydrogen bonding patterns between the carboxylic acid group and surrounding water molecules, providing insight into its solubility and hydration structure. In non-polar solvents, the simulations could show the extent of self-association, where two molecules of the carboxylic acid form hydrogen-bonded dimers. libretexts.org
If this compound were to be studied for its interaction with a non-clinical target, such as a material surface or a synthetic receptor, MD simulations would be invaluable. The simulations could predict the preferred binding orientation and calculate the binding free energy, offering a molecular-level understanding of the recognition process. nih.gov The analysis of the simulation trajectory can identify key intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, that stabilize the complex. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Reactivity or Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its activity or property. nih.govresearchgate.net This can include chemical reactivity, biological activity, or environmental fate parameters. nih.govnih.gov
For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations. By compiling a dataset of similar furan derivatives with known reactivity data, a model can be built that relates molecular descriptors (numerical representations of chemical structure) to the observed reactivity. These descriptors can encode electronic, steric, and hydrophobic properties of the molecules.
QSAR is also widely used to predict the environmental fate of chemicals. nih.gov For this compound, QSAR models could estimate properties such as its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. researchgate.net These models are often based on large databases of existing experimental data and are valuable tools for environmental risk assessment, especially when experimental data is scarce. The reliability of QSAR predictions depends on the quality and applicability domain of the model used. nih.gov
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
¹H NMR for Proton Environments
The ¹H NMR spectrum of 3-Chlorofuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the two protons on the furan (B31954) ring and the acidic proton of the carboxyl group. The protons on the furan ring (H-4 and H-5) would likely appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. Their exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom at the C-3 position and the carboxylic acid group at the C-2 position.
The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and participation in hydrogen bonding. bldpharm.com
A hypothetical ¹H NMR data table is presented below based on general principles for similar structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | >10 | broad singlet | - |
| H-5 | 7.0 - 7.5 | doublet | 2-3 |
| H-4 | 6.5 - 7.0 | doublet | 2-3 |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 160-185 ppm. chemicalbook.com The sp² hybridized carbons of the furan ring would appear in the region of 110-160 ppm. The carbon atom bearing the chlorine (C-3) and the carbon attached to the carboxylic acid (C-2) would be significantly deshielded.
A predicted ¹³C NMR data table is provided below based on typical chemical shift ranges for related compounds. bldpharm.com
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-2 | 140 - 150 |
| C-5 | 140 - 150 |
| C-3 | 120 - 130 |
| C-4 | 110 - 120 |
2D NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two furan protons, H-4 and H-5. A cross-peak between these two signals would confirm their adjacent relationship on the furan ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4 and C-5 based on the previously assigned chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in assigning the quaternary carbons (C-2, C-3, and the carbonyl carbon). For instance, correlations would be expected between H-4 and carbons C-2, C-3, and C-5, and between H-5 and carbons C-3 and C-4. The carboxylic acid proton might also show a correlation to the carbonyl carbon and C-2.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present and potentially about the molecular conformation.
Analysis of Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the vibrations of the carboxylic acid and the substituted furan ring.
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated around 1700-1730 cm⁻¹. Conjugation with the furan ring might shift this band to a slightly lower wavenumber.
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid would likely appear in the 1200-1300 cm⁻¹ region, while the in-plane O-H bending vibration is expected around 1400-1440 cm⁻¹.
Furan Ring Vibrations: The C-H stretching vibrations of the furan ring protons would appear above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
A table of expected characteristic IR absorptions is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Furan Ring | C-H Stretch | > 3000 | Medium |
| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |
| Carboxylic Acid | O-H Bend | 1400 - 1440 | Medium |
| C-Cl | C-Cl Stretch | < 800 | Medium |
Conformational Studies via Vibrational Signatures
While detailed conformational studies would require in-depth theoretical calculations and experimental work, vibrational spectroscopy can offer insights into the preferred orientation of the carboxylic acid group relative to the furan ring. The planarity of the furan ring is well-established. The rotational barrier around the C2-C(OOH) single bond determines the conformational isomers. Theoretical studies on related furan derivatives often indicate a planar conformation to be the most stable. Subtle shifts in the vibrational frequencies, particularly those of the carbonyl group and the furan ring, could potentially be used to distinguish between different conformers if they were present in significant populations at the temperature of the measurement. However, without specific experimental Raman data, a detailed conformational analysis remains speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for elucidating the structure and molecular weight of organic compounds. In the analysis of this compound, mass spectrometry provides precise mass measurements and reveals characteristic fragmentation patterns that confirm its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₅H₃ClO₃), the theoretical monoisotopic mass is 145.97707 Da uni.lu. HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions nih.gov.
The technique's high accuracy allows for the unambiguous identification of the molecular ion peak, even in complex mixtures. In addition to the primary molecular ion, HRMS can identify various adducts formed during the ionization process. Predicted data for this compound shows several possible adducts that can be observed, each with a specific, high-precision m/z value.
Predicted HRMS Adducts for this compound
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₄ClO₃]⁺ | 146.98435 |
| [M+Na]⁺ | [C₅H₃ClNaO₃]⁺ | 168.96629 |
| [M+K]⁺ | [C₅H₃ClKO₃]⁺ | 184.94023 |
| [M+NH₄]⁺ | [C₅H₇ClNO₃]⁺ | 164.01089 |
| [M-H]⁻ | [C₅H₂ClO₃]⁻ | 144.96979 |
Data sourced from PubChem predictions uni.lu.
Tandem Mass Spectrometry (MS/MS) for Structural Information
The fragmentation of the molecular ion of this compound (m/z ≈ 146 for ³⁵Cl) would likely proceed through several key pathways:
Loss of a Hydroxyl Radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in the formation of a prominent acylium ion. This corresponds to a loss of 17 Da.
[M - OH]⁺ → C₅H₂ClO₂⁺
Loss of a Carboxyl Group (-•COOH): Decarboxylation involving the cleavage of the bond between the furan ring and the carboxylic acid group would lead to the loss of 45 Da libretexts.org.
[M - COOH]⁺ → C₄H₂Cl⁺
Loss of Carbon Monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing carbon monoxide (28 Da).
[C₅H₂ClO₂]⁺ - CO → [C₄H₂ClO]⁺
Loss of Chlorine Radical (-•Cl): Cleavage of the C-Cl bond can also occur, leading to a fragment ion corresponding to furan-2-carboxylic acid.
[M - Cl]⁺ → C₅H₃O₃⁺
These characteristic fragmentation pathways provide a structural fingerprint, allowing for the confirmation of the furan core, the carboxylic acid moiety, and the chlorine substituent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the spatial relationships between molecules, which dictate the material's bulk properties. While no specific crystal structure for this compound has been deposited in public databases, its solid-state characteristics can be inferred from studies of structurally related furan, carboxylic acid, and chloro-substituted aromatic compounds ias.ac.innih.govmdpi.com.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be primarily governed by a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction is expected to be the strong O-H···O hydrogen bond between the carboxylic acid groups of adjacent molecules. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of these hydrogen bonds, creating a stable eight-membered ring motif.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, participating in Cl···O interactions with the oxygen atoms of the furan ring or the carbonyl group of a neighboring molecule. Theoretical studies on interactions between furan and dihalogen molecules support the potential for such stabilizing forces nih.gov.
Conformational Preferences in the Crystalline State
The conformation of the this compound molecule in the solid state is largely defined by the orientation of the carboxylic acid group relative to the furan ring. The key degree of freedom is the rotation around the C2-C(carboxyl) single bond.
Based on studies of other carboxylic acids, two primary planar conformations are possible: syn and anti amolf.nl.
In the syn-conformation , the carbonyl C=O bond is oriented in the same direction as the C2-C3 bond of the furan ring.
In the anti-conformation , the carbonyl C=O bond is oriented away from the C2-C3 bond.
The preference for one conformer over the other is influenced by a delicate balance of intramolecular and intermolecular forces. Intramolecularly, steric hindrance and electronic effects play a role. Intermolecularly, the formation of the optimal hydrogen-bonding network within the crystal lattice is a dominant factor. It is highly probable that the molecules would adopt the conformation that maximizes the stability of the hydrogen-bonded dimer and allows for efficient crystal packing.
Investigations of Biological Interactions and Environmental Relevance Excluding Clinical Data, Dosage, Safety
In Vitro Mechanistic Studies of Biological Interactions
Enzyme Inhibition Studies (e.g., Cyclooxygenase enzymes)
Currently, there is no specific information available in the scientific literature detailing enzyme inhibition studies conducted directly on 3-Chlorofuran-2-carboxylic acid. Research on related structures, such as benzofuran-2-carboxylic esters, has shown that certain derivatives can inhibit ischemic cell death, but these findings are not directly applicable to this compound itself. nih.gov
Receptor Binding Studies (excluding human data)
No specific receptor binding studies for this compound have been reported in the available scientific literature. While research exists on the interaction of furan-containing compounds with various receptors, data specifically for this chlorinated furan (B31954) derivative is absent. nih.gov
In Vitro Cellular Activity (e.g., antimicrobial, antifungal, cytotoxicity on cell lines, without clinical context)
Detailed in vitro studies on the antimicrobial, antifungal, or cytotoxic activities of this compound are not present in the current body of scientific research. Studies on analogous compounds, such as 3-chlorothiophene-2-carboxylic acid metal complexes, have been evaluated for their anticancer activities against various human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells. mdpi.com For instance, a cobalt complex of 3-chlorothiophene-2-carboxylic acid showed significant inhibitory effects on K562 and SW480 cells. mdpi.com Similarly, research on coumarin-3-carboxylic acid has demonstrated antibacterial activity against plant pathogens like Acidovorax citrulli by disrupting cell membrane integrity and inhibiting biofilm formation. nih.gov However, these activities are specific to the tested analogues and cannot be extrapolated to this compound without direct experimental evidence.
Table 1: In Vitro Cellular Activity Data for Analogs of this compound
| Compound/Analog | Cell Line/Organism | Observed Activity | Source |
| Cobalt complex of 3-chlorothiophene-2-carboxylic acid | Leukemia K562 cells | 62.05 ± 1.15% inhibition | mdpi.com |
| Cobalt complex of 3-chlorothiophene-2-carboxylic acid | Colon cancer SW480 cells | 66.83 ± 1.05% inhibition | mdpi.com |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | Disruption of cell membrane, inhibition of motility and biofilm formation | nih.gov |
Note: This table presents data for compounds structurally related to this compound. No direct data for this compound is available.
Interaction with Biomolecules (e.g., DNA, HSA binding studies)
There is no published research specifically investigating the interaction of this compound with biomolecules such as Deoxyribonucleic acid (DNA) or Human Serum Albumin (HSA).
Studies on structurally related compounds provide some context for how such interactions might be studied. For example, the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, is a known potent inhibitor of ligand binding to albumin. nih.gov Research on other carboxylic acids, like 3-carboxyphenoxathiin, has used fluorescence and circular dichroism spectroscopy to study binding to HSA and Bovine Serum Albumin (BSA), revealing strong, 1:1 interactions. mdpi.com Similarly, the incorporation of carboxylic acid groups into other molecular structures has been shown to influence their binding affinity to both DNA and proteins. researchgate.net However, without direct studies, the binding properties of this compound remain unknown.
Role in Drug Discovery Scaffolds and Bioisosteres (excluding clinical efficacy)
The carboxylic acid group is a crucial functional group in many pharmaceuticals, often acting as a key pharmacophore due to its ability to form strong interactions with biological targets. scispace.comresearchgate.net However, its presence can sometimes lead to poor membrane permeability or metabolic instability. scispace.comnih.gov
In drug design, a common strategy is to replace a carboxylic acid with a bioisostere—a different functional group that retains similar biological activity while potentially improving pharmacokinetic properties. hyphadiscovery.comucc.ie The furan ring has been evaluated as a potential bioisostere for carboxylic acids. nih.gov Computational studies have compared the electronic properties of furan with carboxylic acid and sulfonamide moieties when capped with different groups, including chloro substituents, to assess their similarities. nih.govresearchgate.net While the furan scaffold itself is a subject of interest in medicinal chemistry, the specific role of this compound as a drug discovery scaffold or bioisostere has not been detailed in the scientific literature. Its unique combination of a furan ring, a carboxylic acid, and a chlorine atom presents a distinct chemical entity whose potential in scaffold-based drug design remains to be explored. nih.gov
Design and Synthesis of Bioisosteric Replacements for Carboxylic Acid Functionality
The carboxylic acid group is a common feature in many biologically active molecules, but its presence can sometimes lead to poor pharmacokinetic properties, such as low permeability or metabolic instability. netsci-journal.comgreenpeace.to Bioisosteric replacement is a key strategy in medicinal chemistry to address these challenges by substituting the carboxylic acid with a different functional group that has similar physical or chemical properties, thereby maintaining or improving biological activity. google.com This approach aims to optimize the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
For this compound, the carboxylic acid moiety is a prime candidate for such modification. The goal is to replace it with a surrogate that mimics its ability to act as a hydrogen bond donor and acceptor while potentially offering benefits like enhanced metabolic stability or improved cell permeability. greenpeace.togoogle.com Common bioisosteres for carboxylic acids can be broadly categorized as ionizable or neutral. netsci-journal.com
Ionizable Bioisosteres: These groups are acidic and exist in an ionized state at physiological pH, similar to carboxylic acids.
Tetrazoles : A frequently used replacement, the tetrazole ring is comparable in acidity to a carboxylic acid. It can improve metabolic profiles and has been successfully used in drugs like the angiotensin II receptor antagonist losartan. google.com
Acyl Sulfonamides : These are also acidic and can effectively mimic the charge and hydrogen-bonding pattern of a carboxylate. netsci-journal.com
Hydroxamic Acids & Isoxazolols : These heterocyclic structures also present acidic protons and have been employed as carboxylic acid surrogates. netsci-journal.com
Neutral Bioisosteres: These replacements are not ionized at physiological pH and rely on different interactions to mimic the carboxylate.
Highly Fluorinated Alcohols : Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic and more lipophilic, which can be advantageous for central nervous system (CNS) drug discovery.
Trifluoromethylketone Hydrates : In aqueous environments, trifluoromethylketones can exist in equilibrium with their hydrate (B1144303) form, which can act as a bioisostere for a carboxylic acid.
While specific studies on the synthesis of bioisosteric replacements for this compound are not detailed in the available literature, the principles of medicinal chemistry allow for the proposal of such derivatives.
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere Class | Example Functional Group | Key Properties |
|---|---|---|
| Ionizable | Tetrazole | Acidic, planar, metabolically stable. google.com |
| Acyl Sulfonamide | Acidic, non-planar, resistant to glucuronidation. google.com | |
| Hydroxamic Acid | Acidic, can be metabolized via sulfation/glucuronidation. |
| Neutral | 2,2,2-Trifluoroethan-1-ol | Weakly acidic, lipophilic, potential for CNS penetration. |
Structure-Activity Relationship (SAR) Studies for Target Binding
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying different parts of a molecule, researchers can identify which functional groups are essential for target binding and efficacy. For this compound, an SAR analysis would focus on three key regions: the furan ring, the chlorine substituent at position 3, and the carboxylic acid at position 2.
Carboxylic Acid Group : This group is critical for biological activity, likely forming key hydrogen bonds or ionic interactions with a biological target. Its position at C2 of the furan ring is crucial for the orientation of the molecule within a binding site. Replacing it with the bioisosteres mentioned previously would be a primary focus of an SAR study.
Chlorine Substituent : The chloro group at the C3 position significantly influences the molecule's electronic properties through its electron-withdrawing inductive effect. This can affect the acidity of the carboxylic acid and the reactivity of the furan ring. The size of the chlorine atom (steric effects) also plays a role in how the molecule fits into a target's binding pocket. SAR studies would involve replacing the chlorine with other halogens (e.g., fluorine, bromine) or with small alkyl groups to probe the pocket for steric and electronic tolerance.
Table 2: Hypothetical SAR for this compound
| Structural Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Carboxylic Acid (C2) | ||
| Esterification or Amidation | Likely decrease or loss of activity | Blocks key hydrogen bonding/ionic interactions. |
| Replacement with Tetrazole | May retain or enhance activity | Mimics acidity and interaction points of the original acid. google.com |
| Chlorine (C3) | ||
| Replacement with Hydrogen | May decrease activity | Loss of specific halogen bonding or electronic effects. |
| Replacement with Bromine | May increase or decrease activity | Alters steric bulk and electronic properties. |
| Furan Ring |
Environmental Formation and Transformation Research
Formation as Disinfection Byproducts (DBPs)
Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants, most commonly chlorine, react with naturally occurring organic matter (NOM) present in source water. This organic matter consists of complex molecules like humic and fulvic acids, which originate from decaying plant and animal material. The reaction between the disinfectant and these precursors leads to the formation of hundreds of different DBPs, with the most regulated classes being trihalomethanes (THMs) and haloacetic acids (HAAs).
While halogenated furan compounds are known environmental contaminants, specific literature identifying this compound as a DBP from drinking water disinfection is not prominent. However, given the presence of furan-like structures within complex natural organic matter and the widespread use of chlorine for disinfection, its formation is chemically plausible. The process involves the chlorination and subsequent oxidation of organic precursors present in the water.
Proposed Pathways for Environmental Formation
The environmental formation of this compound as a DBP would likely proceed through the oxidative degradation and chlorination of larger organic molecules. A plausible, though hypothetical, pathway can be proposed:
Precursor Source : Natural organic matter, particularly humic and fulvic acids derived from lignin, can contain substituted furan moieties within their complex structures.
Chlorination : During water treatment, the introduction of chlorine (as Cl₂ or hypochlorite) leads to electrophilic substitution reactions on the electron-rich furan rings of the precursor molecules. This would introduce one or more chlorine atoms onto the ring.
Oxidation : The strong oxidizing nature of chlorine and its byproducts would also lead to the cleavage of larger molecules and the oxidation of side chains. An alkyl or other carbon-based side chain on the furan ring could be oxidized to form a carboxylic acid group.
Formation of the Final Product : The combination of these chlorination and oxidation reactions on a furan-containing precursor could lead to the formation of this compound. The stability of the furan ring under these conditions would be a key factor in its formation and persistence.
Environmental Fate and Degradation Studies (e.g., hydrolysis, photolysis)
The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, key degradation pathways would include hydrolysis, photolysis, and microbial degradation.
Hydrolysis : Hydrolysis is the breakdown of a compound by reaction with water. For this compound, the carboxylic acid and furan ring are generally stable to hydrolysis under typical environmental pH conditions. The carbon-chlorine bond could potentially undergo slow hydrolysis, but this is often not a rapid degradation pathway for aryl chlorides.
Photolysis : Photolysis is degradation caused by light. Furan and its derivatives are known to undergo photochemical reactions. netsci-journal.com Upon absorption of UV light, the furan ring can isomerize to form highly reactive intermediates like cyclopropene (B1174273) derivatives. netsci-journal.com For this compound, photolysis in sunlit surface waters could be a significant degradation pathway, potentially leading to ring-opening and the formation of smaller, more readily degradable aliphatic compounds.
Decarboxylation : While not strictly an environmental pathway unless catalyzed, studies have shown that this compound can be decarboxylated (lose CO₂) to form 3-chlorofuran (B3190982) when heated in a solvent like N,N-dimethylformamide. This indicates that the bond between the carboxylic acid and the furan ring can be broken, a process that could potentially be mediated by microbial enzymes in the environment.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Losartan | |
| 2,2,2-trifluoroethan-1-ol | |
| Trifluoromethylketone | |
| 3-chlorofuran | |
| N,N-dimethylformamide | |
| Trihalomethanes (THMs) | |
| Haloacetic acids (HAAs) | |
| Humic acid | |
| Fulvic acid | |
| Chlorine | |
| Hypochlorite (B82951) | |
| Carbon dioxide | |
| Thiophene (B33073) |
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthesis Routes
Current synthetic methodologies for furan (B31954) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of environmentally benign, efficient, and scalable synthetic routes to 3-Chlorofuran-2-carboxylic acid. Key areas of focus could include:
Biomass-Derived Precursors: Investigating the use of readily available starting materials from biomass, such as pentoses, which can be converted into furan-2-carboxylic acid derivatives. A one-step carboxylation of furan-2-carboxylic acid to furan-2,5-dicarboxylic acid using carbon dioxide has been demonstrated, suggesting that direct and green carboxylation and chlorination strategies could be developed arkat-usa.org.
Catalytic Approaches: Employing heterogeneous or homogeneous catalysis to improve reaction efficiency and selectivity. For instance, the cross-ketonization of methyl 2-furoate with carboxylic acids over a ZrO2 catalyst represents an innovative pathway for acyl furan synthesis that minimizes waste rsc.orgresearchgate.net. Similar catalytic strategies could be adapted for the synthesis of the target molecule.
Continuous Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up compared to traditional batch methods.
| Strategy | Potential Advantage | Key Research Challenge |
|---|---|---|
| Use of Biomass-Derived Furans | Renewable feedstock, potential cost reduction. | Selective chlorination and carboxylation of bio-derived intermediates. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. | Developing a stable and highly selective catalyst for the specific transformations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of flow reactor conditions (temperature, pressure, residence time). |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is dictated by the interplay between the furan ring, the chlorine atom, and the carboxylic acid group. While the carboxylic acid can undergo typical transformations like esterification and amidation, the substituted furan ring offers opportunities for novel reactions msu.edumsu.edu.
Future research should explore:
Cross-Coupling Reactions: The C-Cl bond presents a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 3-position of the furan ring.
Ring Transformation Reactions: Investigating conditions under which the furan ring can undergo rearrangements or transformations to yield other heterocyclic systems.
Decarboxylative Functionalization: Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids via decarboxylation, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds from abundant starting materials princeton.edu. Applying this strategy to this compound could generate novel chlorinated furan derivatives.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide critical insights.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C5H3ClO3 | uni.lu |
| Molecular Weight | 146.53 g/mol | ascendexllc.com |
| Monoisotopic Mass | 145.97707 Da | uni.lu |
| XlogP | 1.5 | uni.lu |
Future computational studies should focus on:
DFT Calculations: Using Density Functional Theory to map the electron distribution, determine bond energies, and calculate the energies of reaction intermediates and transition states. This can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize observed reactivity.
Reaction Mechanism Simulation: Modeling potential reaction pathways to elucidate mechanisms and optimize conditions for desired transformations, saving significant experimental time and resources.
Virtual Screening: Calculating molecular descriptors to predict potential biological activity or material properties, allowing for the prioritization of derivatives for synthesis.
Expanding Derivatization for Material Science or Catalysis Applications
The functional groups on this compound make it an attractive scaffold for creating novel materials or catalysts. Carboxylic acid derivatives are versatile, with reactivity spanning from highly reactive acyl chlorides to stable amides msu.edulibretexts.org.
Polymer Science: The molecule could be used as a monomer or a modifying agent in the synthesis of novel polymers. Furan-based polymers are of increasing interest for creating sustainable materials. For example, furan-2,5-dicarboxylic acid is a key building block for polyethylene furanoate (PEF), a bio-based alternative to PET arkat-usa.org. The chlorine substituent could impart specific properties like flame retardancy or altered solubility.
Ligand Development for Catalysis: Derivatization of the carboxylic acid group, for instance, into an amide or ester bearing a coordinating group, could yield novel ligands for catalysis. The furan oxygen and the chlorine atom could also play a role in coordinating to a metal center, potentially leading to catalysts with unique selectivity.
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level (non-clinical)
Perhaps one of the most promising avenues for future research lies in medicinal chemistry. A closely related structural motif is found in 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), a potent and selective inhibitor of Cyclooxygenase-1 (COX-1) osti.govmdpi.com.
Scaffold for Novel Inhibitors: The 3-chlorofuran (B3190982) moiety is a key component for the inhibitory activity of P6. Crystal structure analysis shows that the chlorine atom of P6 forms a hydrogen bond with Arginine 120 (R120) in the COX-1 active site, while the furan oxygen interacts with Tyrosine 355 (Y355) jefferson.edu. This suggests that this compound is an exceptionally valuable building block for designing new, selective COX-1 inhibitors.
Molecular Docking and SAR Studies: Future research should involve synthesizing a library of derivatives from this compound and evaluating their COX-1/COX-2 inhibitory activity. These experimental results, combined with molecular docking studies, could elucidate detailed structure-activity relationships (SAR) mdpi.com. This would deepen the molecular-level understanding of how the chlorofuran scaffold interacts with the enzyme active site and guide the design of next-generation anti-inflammatory agents with potentially improved profiles.
Q & A
Q. What methodologies enable the synthesis of bioactive derivatives from this compound?
- Methodological Answer : Amide coupling (e.g., EDC/HOBt) with aryl amines produces derivatives with potential antimicrobial activity. details a benzofuran-2-carboxamide synthesis via carbodiimide-mediated coupling . Screening derivatives against bacterial targets (e.g., E. coli) using microbroth dilution assays can evaluate efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
